molecular formula C14H13F3N6O2S2 B2630688 N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034520-63-1

N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Katalognummer: B2630688
CAS-Nummer: 2034520-63-1
Molekulargewicht: 418.41
InChI-Schlüssel: HWMRZWVIXFYGIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a heteropolycyclic compound featuring a fused triazolopyridine core substituted with a trifluoromethyl group and a benzothiadiazole sulfonamide moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonamide moiety may contribute to enzyme inhibition via hydrogen bonding .

Eigenschaften

IUPAC Name

N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N6O2S2/c15-14(16,17)8-4-5-23-11(6-8)19-20-12(23)7-18-27(24,25)10-3-1-2-9-13(10)22-26-21-9/h1-3,8,18H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMRZWVIXFYGIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CNS(=O)(=O)C3=CC=CC4=NSN=C43)CC1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Target of Action

N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide primarily targets specific enzymes involved in cellular signaling pathways. These enzymes include protein kinases, which play a crucial role in regulating various cellular processes such as growth, differentiation, and apoptosis. By inhibiting these enzymes, this compound can modulate cellular functions and potentially treat diseases associated with dysregulated kinase activity .

Mode of Action

This compound interacts with its target enzymes by binding to their active sites. This binding inhibits the enzymes’ activity, preventing them from phosphorylating their substrates. As a result, the downstream signaling pathways that rely on these phosphorylation events are disrupted. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, making this compound a potential therapeutic agent for cancer treatment .

Biochemical Pathways

The biochemical pathways affected by this compound include the MAPK/ERK and PI3K/AKT pathways. These pathways are critical for cell survival, proliferation, and differentiation. By inhibiting key enzymes in these pathways, this compound can induce apoptosis and inhibit tumor growth. Additionally, the compound may affect other signaling cascades involved in inflammation and immune responses .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is likely to be well-absorbed due to its small molecular size and lipophilic nature. It can distribute widely in the body, crossing cellular membranes to reach its target sites. Metabolism primarily occurs in the liver, where it is converted into active or inactive metabolites. Finally, the compound and its metabolites are excreted through the kidneys. These pharmacokinetic properties influence the bioavailability and therapeutic efficacy of this compound .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by acidic or basic conditions, which can alter its chemical structure and reduce its effectiveness. Additionally, interactions with other drugs or biomolecules can impact its binding to target enzymes, potentially enhancing or diminishing its therapeutic effects. Understanding these environmental influences is crucial for optimizing the use of this compound in clinical settings.

: Source : Source : Source : Source : Source : Source

Biochemische Analyse

Biochemical Properties

N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, triazole derivatives are known to bind with enzymes and receptors, exhibiting versatile biological activities. This compound may interact with enzymes such as c-Met and VEGFR-2, inhibiting their activity and thereby affecting cellular processes.

Cellular Effects

This compound influences various types of cells and cellular processes. It can affect cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been shown to inhibit the growth of cancer cells by interfering with signaling pathways and inducing apoptosis. This compound may also impact gene expression by binding to specific DNA sequences or transcription factors.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound can bind to enzymes such as c-Met and VEGFR-2, inhibiting their kinase activity and thereby blocking downstream signaling pathways. Additionally, it may induce changes in gene expression by interacting with transcription factors or epigenetic regulators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives can maintain their activity over extended periods, but their stability may vary depending on the experimental conditions. Long-term exposure to this compound may result in sustained inhibition of target enzymes and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects by inhibiting target enzymes and modulating cellular processes. At higher doses, it may cause toxic or adverse effects, such as off-target interactions and cellular toxicity. Threshold effects may also be observed, where a minimum concentration is required to achieve the desired biological activity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, triazole derivatives can affect the metabolism of nucleotides, amino acids, and lipids by modulating the activity of key enzymes. This compound may also influence the production of reactive oxygen species and other metabolic intermediates.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins that facilitate its uptake and localization. Additionally, its distribution within different cellular compartments can affect its accumulation and activity. For example, triazole derivatives may be transported to the nucleus, mitochondria, or other organelles, where they exert their effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles. For instance, it may be localized to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular metabolism and energy production.

Biologische Aktivität

The compound N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H17F3N4O2SC_{18}H_{17}F_3N_4O_2S with a molecular weight of approximately 410.42 g/mol. The structure includes a trifluoromethyl group attached to a tetrahydro-triazole moiety and a benzo-thiadiazole sulfonamide. The presence of these functional groups is significant for its biological interactions.

Structural Representation

PropertyValue
Molecular FormulaC18H17F3N4O2S
Molecular Weight410.42 g/mol
IUPAC NameThis compound
Purity>95% (HPLC)

Anticancer Properties

Research has indicated that derivatives of triazolo compounds exhibit notable anticancer activity. For instance, a related compound was shown to induce apoptosis in HT-29 cancer cells by upregulating pro-apoptotic proteins (Bax) while downregulating anti-apoptotic proteins (Bcl2), leading to the activation of Caspase 3 and subsequent cell death through the mitochondrial pathway .

Antibacterial Activity

The triazolo[4,3-a]pyrazine derivatives have also been evaluated for their antibacterial properties. In vitro studies demonstrated moderate to good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains. For example, certain derivatives showed minimum inhibitory concentrations (MICs) comparable to first-line antibiotics like ampicillin .

The mechanism by which these compounds exert their biological effects often involves interaction with key cellular targets. Molecular docking studies suggest that these compounds can bind effectively to bacterial topoisomerases (like DNA gyrase), inhibiting their function and disrupting bacterial DNA replication and transcription processes .

Case Study 1: Anticancer Activity

In a study focusing on the anticancer effects of triazolo derivatives, compound RB7 was found to have an IC50 range of 6.587 to 11.10 µM against HT-29 cells. This study highlighted the compound's ability to trigger mitochondrial apoptosis pathways effectively .

Case Study 2: Antibacterial Efficacy

Another investigation into the antibacterial properties of triazolo derivatives revealed that one specific derivative exhibited an MIC of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli, demonstrating significant potential as an antibacterial agent .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The compound can be synthesized through a multi-step process involving the reaction of trifluoromethyl-tetrahydrotriazole derivatives with benzo[c][1,2,5]thiadiazole-4-sulfonamide. The synthetic routes often involve standard organic reactions such as nucleophilic substitutions and cyclizations. The characterization of the compound is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Research indicates that this compound exhibits various biological activities that make it a candidate for drug development:

  • Antidiabetic Properties : Analogous compounds have been shown to act as dipeptidyl peptidase-4 (DPP-4) inhibitors. DPP-4 inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels .
  • Anticancer Activity : Some derivatives of triazolo[4,3-a]pyridine have demonstrated potential as anticancer agents by inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways related to cell growth and apoptosis .
  • Neuroprotective Effects : There is emerging evidence suggesting that compounds containing the triazolo moiety may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells .

Case Studies

Several studies have highlighted the efficacy of compounds similar to N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide:

  • Study on DPP-4 Inhibition : A study demonstrated that related triazolo derivatives significantly lowered blood glucose levels in diabetic mouse models. The results indicated a reduction in serum RBP4 levels by over 80% upon treatment with these compounds .
  • Anticancer Research : In vitro studies on cancer cell lines showed that certain triazolo derivatives led to a marked decrease in cell viability and induced apoptosis through caspase activation pathways .

Vergleich Mit ähnlichen Verbindungen

Core Heterocyclic Systems

The triazolopyridine/triazolopyrazine core is a critical pharmacophore in several drug candidates. Key analogs include:

Compound Name Core Structure Key Substituents Biological Activity Reference
Sitagliptin Triazolo[4,3-a]pyrazine Trifluoromethyl, fluorophenyl butyl DPP-4 inhibition (antidiabetic)
7-Nitroso Impurity (Sitagliptin derivative) Triazolo[4,3-a]pyrazine Nitroso group Genotoxic impurity
Intermediate (EP 3 532 474 B1) Triazolo[4,3-a]pyridine 2,5-Difluoro-4-benzoate Synthetic intermediate
Compound 7a-i (Antimicrobial derivatives) 1,2,4-Triazole + 1,3,4-thiadiazole Varied N-substituted acetamides Antimicrobial

Key Observations :

  • The trifluoromethyl group in the target compound and sitagliptin enhances metabolic resistance compared to non-fluorinated analogs .
  • DPP-4 inhibition) .

Substituent Effects on Bioactivity

  • Nitro/Nitroso Groups : Nitroimidazole derivatives (e.g., sitagliptin impurities) exhibit reduced antimycobacterial activity compared to nitrofuryl analogs, highlighting the sensitivity of bioactivity to substituent electronic properties .
  • Sulfonamide vs. Carboxylic Acid : Sulfonamide-containing compounds (e.g., the target) may exhibit improved solubility and enzyme-binding affinity compared to carboxylic acid derivatives like veronicoside or catalposide .

Methodological Considerations for Compound Similarity Assessment

  • Molecular Fingerprinting : Structural similarity can be quantified using Tanimoto or Dice coefficients based on MACCS or Morgan fingerprints. For example, sitagliptin and its analogs share >70% similarity in triazolopyrazine substructures .
  • Activity Cliffs: Despite structural similarity, minor substituent changes (e.g., nitroso vs. amino groups in sitagliptin impurities) can drastically alter toxicity profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can intermediates be validated?

  • Methodology :

  • Heterocyclization : Use trifluoroethyl acetate in dioxane to introduce the trifluoromethyl group during fluoroacylation (Scheme 3 in ).
  • Sulfonamide Coupling : React benzo[c][1,2,5]thiadiazole-4-sulfonyl chloride with the triazolo-pyridine intermediate under basic conditions (e.g., THF with NaH) ( ).
  • Validation : Monitor intermediates via TLC and confirm purity (>95%) using HPLC. Key intermediates (e.g., 4-amino-5-mercapto-1,2,4-triazole derivatives) should match calculated elemental analysis (C, H, N, S ±0.3%) and show consistent 1H^1H NMR shifts (e.g., δ 3.2–3.5 ppm for tetrahydro-pyridine protons) .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodology :

  • 1H/13C^1H/^{13}C NMR : Identify trifluoromethyl (CF3\text{CF}_3) signals at δ ~110–120 ppm (13C^{13}C) and δ 4.0–4.5 ppm (1H^1H) for methylene bridges.
  • IR Spectroscopy : Confirm sulfonamide S=O stretches at 1150–1350 cm1^{-1}.
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error ( ).

Q. How are common impurities addressed during synthesis?

  • Methodology :

  • Byproduct Mitigation : Use column chromatography (silica gel, CH2 _2Cl2 _2/MeOH 10:1) to remove unreacted sulfonyl chloride or residual hydrazine derivatives.
  • Crystallization : Recrystallize from ethanol/water to eliminate polar impurities (e.g., excess KOH or NaBH4_4) ( ).

Advanced Research Questions

Q. How can Bayesian optimization improve reaction yields for scale-up?

  • Methodology :

  • Parameter Screening : Use a D-optimal design to test variables (temperature: 60–120°C, solvent polarity: THF vs. dioxane, catalyst loading: 1–5 mol%).
  • Algorithm Implementation : Apply Bayesian optimization to predict optimal conditions (e.g., 85°C, 3 mol% catalyst in dioxane) for >80% yield, validated via 3 independent runs ( ).

Q. How to resolve contradictions in 1H^1H NMR data for regioselective functionalization?

  • Methodology :

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals (e.g., triazolo ring protons vs. pyridine protons). For example, NOE correlations between δ 7.8 ppm (thiadiazole) and δ 4.3 ppm (methylene) confirm spatial proximity.
  • Computational Modeling : Compare experimental shifts with DFT-calculated 1H^1H shifts (B3LYP/6-31G*) to identify misassignments ( ).

Q. What molecular docking strategies predict biological activity against fungal targets?

  • Methodology :

  • Target Selection : Use 14-α-demethylase lanosterol (PDB: 3LD6) for antifungal activity prediction.
  • Docking Protocol (AutoDock Vina) : Set grid boxes (20 Å3^3) around the heme cofactor. Validate poses with RMSD <2.0 Å from co-crystallized ligands (e.g., ketoconazole).
  • Key Interactions : Prioritize hydrogen bonds between sulfonamide and Arg-96 (ΔG ≤ -8.5 kcal/mol) ( ).

Q. What strategies enhance regioselectivity in triazolo ring functionalization?

  • Methodology :

  • Directing Groups : Introduce electron-withdrawing groups (e.g., sulfonamide) at C3 to bias electrophilic substitution at C7.
  • Microwave-Assisted Synthesis : Use 100 W irradiation in DMF at 120°C for 30 min to achieve >90% regioselectivity for C7-CF3_3 derivatives ( ).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.